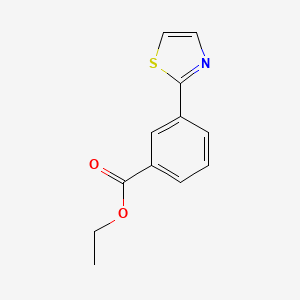

Ethyl 3-(1,3-thiazol-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-(1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDRQQHIJUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640196 | |

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-29-2 | |

| Record name | Ethyl 3-(2-thiazolyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(1,3-thiazol-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and the expected analytical data for the target molecule and its key intermediates.

Introduction

This compound (CAS No. 886851-29-2) is a molecule featuring a central thiazole ring linked to an ethyl benzoate moiety. The thiazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of the ethyl benzoate group provides a site for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery and other applications.

This guide outlines a synthetic approach based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, culminating in the Hantzsch thiazole synthesis. The overall synthetic workflow is depicted below.

"physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. This document details the compound's known and predicted physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological significance as a kinase inhibitor. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a molecule incorporating a thiazole ring linked to an ethyl benzoate scaffold. Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. Their diverse biological activities have established them as privileged structures in drug discovery, with applications ranging from anticancer to antimicrobial agents. The ethyl benzoate moiety, while often used as a fragment in medicinal chemistry, contributes to the overall lipophilicity and potential interactions of the molecule. This guide aims to consolidate the available and predicted information on this compound to facilitate further research and development.

Physicochemical Properties

A combination of experimental and predicted data has been compiled to provide a comprehensive profile of this compound.

Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 886851-29-2[1] |

| Molecular Formula | C₁₂H₁₁NO₂S[1] |

| Molecular Weight | 233.29 g/mol [1] |

| Canonical SMILES | CCOC(=O)c1cccc(c1)c2nccs2 |

Physical Properties

| Property | Value | Source |

| Melting Point | 50 °C | Experimental[2] |

| Boiling Point | ~350-450 °C | Predicted |

| Appearance | Off-white to pale yellow crystalline solid | Experimental[2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, methanol, ethanol, and ethyl acetate. Sparingly soluble in water. | Predicted |

| pKa | ~2-3 (for the thiazole nitrogen) | Predicted |

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch synthesis. This protocol outlines a potential adaptation for the synthesis of this compound.

Reaction Scheme:

-

Reactants: Ethyl 3-(2-bromoacetyl)benzoate and Thioformamide.

-

Solvent: Ethanol.

-

Conditions: Reflux.

Procedure:

-

Dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add thioformamide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

Purification: Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

-

Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Spectral Data (Predicted)

Due to the lack of experimentally acquired spectra, this section provides predicted spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | 1.3 - 1.5 | Triplet | ~7 |

| Ethyl (-CH₂) | 4.3 - 4.5 | Quartet | ~7 |

| Thiazole (H4) | 7.4 - 7.6 | Doublet | ~3-4 |

| Thiazole (H5) | 7.9 - 8.1 | Doublet | ~3-4 |

| Benzoate (aromatic) | 7.5 - 8.5 | Multiplet | - |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~61 |

| Benzoate (aromatic) | 128 - 135 |

| Thiazole (C2) | >160 |

| Thiazole (C4) | ~143 |

| Thiazole (C5) | ~120 |

| Ester (C=O) | ~165 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=O (ester) | 1715 - 1730[3] |

| C=N (thiazole) | 1600 - 1650 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ester) | 1100 - 1300[3] |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 233

-

Key Fragmentation Patterns:

-

Loss of ethoxy group (-OCH₂CH₃): m/z = 188

-

Loss of ethyl group (-CH₂CH₃): m/z = 204

-

Benzoyl-thiazole cation: m/z = 188

-

Thiazolyl-phenyl cation: m/z = 161

-

Ethyl cation: m/z = 29

-

Potential Biological Activity and Signaling Pathway

Thiazole-containing compounds have been extensively investigated for their anticancer properties, with many acting as inhibitors of key signaling molecules.[4][5][6][7][8] Several studies have highlighted the potential of thiazole derivatives to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[9][10]

EGFR Signaling Pathway Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR by small molecules like this compound can block these pathways, leading to an anti-tumor effect.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, potential synthetic and purification methodologies, and a rationale for its exploration as a potential anticancer agent through EGFR inhibition. The presented data, both experimental and predicted, serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related thiazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

References

- 1. This compound | 886851-29-2 [amp.chemicalbook.com]

- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 4. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 3-(1,3-thiazol-2-yl)benzoate

CAS Number: 886851-29-2 Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol

Disclaimer: Extensive searches for scientific literature and experimental data specifically for Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS 886851-29-2) did not yield any published studies detailing its synthesis, biological activity, or mechanism of action. The following guide is therefore based on established principles of organic synthesis and biological evaluation for structurally related thiazole and benzothiazole derivatives. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a general framework for researchers.

Introduction

This compound is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester and a thiazole ring. The thiazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is unavailable, related structures have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. This guide provides a comprehensive overview of the potential synthesis, characterization, and biological evaluation of this compound for researchers and drug development professionals.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | - |

| Molecular Weight | 233.29 | - |

| Appearance | Off-white to yellow solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (predicted) | - |

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a Hantzsch thiazole synthesis or a cross-coupling reaction. A plausible retro-synthetic analysis suggests the formation of the thiazole ring from an appropriate thioamide and an α-haloketone, or coupling of a pre-formed thiazole with a benzoic acid derivative.

Method: Hantzsch Thiazole Synthesis

This classic method involves the condensation of a thioamide with an α-halocarbonyl compound.

Reaction Scheme:

Hypothetical Hantzsch Thiazole Synthesis.

Materials:

-

Ethyl 3-carbamothioylbenzoate

-

2-Bromoacetaldehyde

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Ethyl 3-carbamothioylbenzoate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 2-Bromoacetaldehyde (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hypothetical Biological Evaluation Workflow

Given the diverse biological activities of thiazole derivatives, a general screening workflow can be proposed to identify the potential therapeutic applications of this compound.

General workflow for biological evaluation.

Primary Screening Protocols (Hypothetical)

a) In vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

b) Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related thiazole derivatives, potential mechanisms of action could involve:

-

Kinase Inhibition: Many heterocyclic compounds are known to target protein kinases involved in cell proliferation and signaling.

-

Enzyme Inhibition: As seen with related compounds, it could potentially act as an inhibitor of enzymes like glucokinase.

-

Intercalation with DNA: Some planar heterocyclic systems can intercalate with DNA, leading to cytotoxic effects.

Further studies, such as target-based assays and molecular docking, would be necessary to elucidate the specific mechanism of action.

Hypothesized cellular targets and outcomes.

Conclusion

While there is a lack of specific experimental data for this compound, its chemical structure suggests that it is a promising candidate for biological investigation. The thiazole-benzoate scaffold is a privileged structure in medicinal chemistry. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds. Further empirical studies are essential to validate these hypothetical protocols and to uncover the therapeutic potential of this molecule.

Spectroscopic and Synthetic Profile of Ethyl 3-(1,3-thiazol-2-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS No. 886851-29-2). Due to the limited availability of specific experimental data in the public domain, this guide presents predicted and typical spectroscopic values based on the compound's structure and general principles of analytical chemistry.

Compound Overview

This compound is a heterocyclic compound featuring a benzoate ester moiety linked to a thiazole ring. The presence of these functional groups suggests its potential utility as a building block in medicinal chemistry and materials science.

Molecular Structure:

Chemical Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the analysis of its structural fragments and comparison with similar known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.25 | s | 1H | Ar-H (H-2') |

| ~8.00 | d | 1H | Ar-H (H-4') |

| ~7.85 | d | 1H | Thiazole-H (H-5) |

| ~7.50 | t | 1H | Ar-H (H-5') |

| ~7.35 | d | 1H | Thiazole-H (H-4) |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~166 | Thiazole-C (C-2) |

| ~144 | Thiazole-C (C-4) |

| ~135 | Ar-C (C-1') |

| ~132 | Ar-C (C-3') |

| ~130 | Ar-C (C-5') |

| ~129 | Ar-C (C-6') |

| ~128 | Ar-C (C-4') |

| ~127 | Ar-C (C-2') |

| ~120 | Thiazole-C (C-5) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic, Thiazole) |

| ~2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1600, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1550 | Medium | C=N stretch (Thiazole) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~750 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 233 | High | [M]⁺ (Molecular Ion) |

| 205 | Medium | [M - C₂H₄]⁺ |

| 188 | Medium | [M - OCH₂CH₃]⁺ |

| 160 | High | [M - COOCH₂CH₃]⁺ |

| 134 | Medium | [C₇H₄S]⁺ |

Proposed Experimental Protocols

The following sections outline a plausible synthetic route and general procedures for obtaining the spectroscopic data for this compound.

Synthesis

A potential synthetic route involves a Hantzsch-type thiazole synthesis followed by esterification.

Workflow for the Synthesis of this compound:

"molecular structure and formula of Ethyl 3-(1,3-thiazol-2-yl)benzoate"

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While detailed experimental data for this specific compound is not widely available in published literature, this guide consolidates the existing information and provides predicted characteristics based on analogous structures.

Core Molecular and Physical Data

This compound is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester group and a thiazole ring.

Molecular Structure and Formula

The molecular structure consists of an ethyl benzoate moiety where the benzene ring is substituted at the meta-position (position 3) with a 1,3-thiazole ring linked at its second position.

Molecular Formula: C₁₂H₁₁NO₂S[1]

Molecular Weight: 233.29 g/mol [1]

CAS Number: 886851-29-2[1]

IUPAC Name: this compound

SMILES: CCOC(=O)c1cccc(c1)c2nccs2

A summary of the key chemical identifiers is presented in Table 1.

| Identifier | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂S | [1] |

| Molecular Weight | 233.29 g/mol | [1] |

| CAS Number | 886851-29-2 | [1] |

| Purity | Typically available at 97% | [2] |

Predicted Physicochemical and Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following table summarizes the predicted physicochemical and spectroscopic characteristics. These predictions are based on the known properties of its constituent functional groups (ethyl ester, benzene ring, thiazole ring) and data from structurally similar compounds.

| Property | Predicted Value / Characteristics |

| Physical State | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and dichloromethane. Poorly soluble in water. |

| ¹H NMR | Ethyl group: Triplet (~1.4 ppm, 3H) and a quartet (~4.4 ppm, 2H). Aromatic protons (benzoate ring): Multiplets in the range of 7.5-8.5 ppm. Thiazole protons: Two doublets in the range of 7.0-8.0 ppm. |

| ¹³C NMR | Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). Carbonyl carbon: Signal around 165 ppm. Aromatic and thiazole carbons: Multiple signals in the range of 120-170 ppm. |

| IR Spectroscopy (cm⁻¹) | C=O stretch (ester): ~1720 cm⁻¹. C-O stretch (ester): ~1250 cm⁻¹. Aromatic C=C stretches: ~1600, 1480 cm⁻¹. C-H stretches (aromatic): ~3100-3000 cm⁻¹. C-H stretches (aliphatic): ~2980-2850 cm⁻¹. |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: Expected at approximately 233.05. |

Synthesis Methodology

Proposed Synthesis Workflow

A potential synthetic pathway could involve the reaction of a thioamide derivative of 3-ethoxycarbonylbenzamide with an α-haloketone. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated ethyl benzoate and a thiazole-containing organometallic reagent could be employed.

Below is a generalized workflow diagram illustrating a potential synthetic approach.

Caption: A proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the mechanism of action of this compound. Thiazole and benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] However, without specific experimental data, the biological profile of this particular compound remains speculative. Further research and biological screening would be necessary to determine its potential therapeutic applications.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a distinct chemical entity with a well-defined molecular structure and formula. While its fundamental properties are established, a comprehensive experimental characterization, including detailed spectroscopic data and biological activity, is not yet available in the public domain. The information and proposed methodologies presented in this guide serve as a valuable resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are warranted to fully elucidate its chemical and biological profile.

References

A Technical Guide to the Biological Activity of Novel Thiazole Derivatives

Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the study of novel thiazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Thiazole Derivatives

Novel thiazole derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of critical signaling pathways and the induction of apoptosis.

The in vitro cytotoxic activity of several novel thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| Compound 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |

| Compound 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |

| Compound 5 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |

| Compound 8e | A549 (Lung) | 0.302 | Doxorubicin | 0.460 |

| Compound 8f | A549 (Lung) | 0.788 | Doxorubicin | 0.460 |

| Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 | - | - |

| Compound 40 | B-RAFV600E Kinase | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |

| Compound 42 | GSK-3β | 0.00029 ± 0.00001 | - | - |

| Compound 43 | GSK-3 | 0.0011 ± 0.0001 | - | - |

| Compounds 4m, 4n, 4r | BxPC-3 (Pancreatic) | See % cell survival | - | - |

| MOLT-4 (Leukemia) | See % cell survival | - | - | |

| MCF-7 (Breast) | See % cell survival | - | - |

Note: For compounds 4m, 4n, and 4r, the data was presented as percentage of cell survival at 10 µM concentration: BxPC-3 (23.85–26.45%), MOLT-4 (30.08–33.30%), and MCF-7 (44.40–47.63%)[1].

Thiazole derivatives have been shown to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

A prominent target is the VEGFR-2 signaling pathway . Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can block downstream signaling, leading to reduced tumor vascularization and growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole derivatives.

Another critical pathway targeted by thiazole derivatives is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[3]

References

The Ascendant Trajectory of Thiazole-Based Benzoates in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a cornerstone of heterocyclic chemistry, continues to captivate the attention of medicinal chemists worldwide. Its unique structural and electronic properties have rendered it a privileged scaffold in the design of novel therapeutic agents. When incorporated into a benzoate structure, specifically as Ethyl 3-(1,3-thiazol-2-yl)benzoate and its derivatives, a promising class of compounds with diverse pharmacological potential emerges. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and microbiology. While direct research on this compound derivatives is emerging, this guide draws upon established findings from closely related 2-arylthiazole and benzothiazole analogues to provide a comprehensive overview for researchers in the field.

Synthetic Strategies: Building the Thiazole Core

The construction of the 2-arylthiazole scaffold is a well-established process in organic synthesis, with the Hantzsch thiazole synthesis being a primary and versatile method. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a common starting point is the appropriately substituted thiobenzamide and an ethyl bromoacetate derivative.

A general synthetic workflow is outlined below:

A Technical Guide to the Therapeutic Applications of Thiazole Compounds

Abstract: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged motif in a multitude of clinically approved drugs and compounds under investigation.[2][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the significant therapeutic applications of thiazole-based compounds, detailing their mechanisms of action, quantitative efficacy, and associated experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource on the synthesis, biological evaluation, and signaling pathways modulated by this versatile class of molecules.

Introduction to Thiazole Compounds

Thiazole, or 1,3-thiazole, is an aromatic heterocyclic compound with the molecular formula C₃H₃NS.[1][4] The ring structure features a sulfur atom and a nitrogen atom at positions 1 and 3, respectively.[5] This arrangement imparts a unique electronic distribution, making the thiazole ring a versatile scaffold for chemical modification and interaction with various biological targets.[1][6] It is a key component in natural products like vitamin B1 (Thiamine) and penicillin, as well as numerous synthetic drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory Meloxicam.[5][7] The stability of the ring and its capacity to serve as both an electron-donating and electron-accepting system contribute to its prominence in the design of novel therapeutic agents.[8]

Key Therapeutic Applications

The structural versatility of the thiazole ring has enabled its application across a wide array of therapeutic areas.

Anticancer Activity

Thiazole derivatives are potent anticancer agents that act through diverse mechanisms.[9] Many clinically used anticancer drugs, including Dasatinib and Tiazofurin, feature this scaffold.[5] Their mechanisms often involve inducing apoptosis, disrupting tubulin polymerization, and inhibiting key signaling pathways like PI3K/Akt/mTOR and NF-κB.[10][11] Certain derivatives also function by inhibiting crucial enzymes such as topoisomerase and histone deacetylase (HDAC).[10]

Antimicrobial Activity

The thiazole moiety is integral to many antimicrobial drugs, including sulfathiazole and numerous cephalosporin antibiotics.[12][13] These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens.[14][15] Their efficacy often stems from the ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[16] The development of hybrid molecules, which combine the thiazole nucleus with other heterocyclic structures like pyrazole or triazole, has emerged as a key strategy to combat multidrug-resistant strains.[13]

Anti-inflammatory Activity

Several thiazole-containing compounds, such as Meloxicam and Fentiazac, are established non-steroidal anti-inflammatory drugs (NSAIDs). A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] By blocking these enzymes, thiazole derivatives prevent the synthesis of prostaglandins and leukotrienes, which are key mediators in the inflammatory cascade.[18]

Neuroprotective Activity

Thiazole-based drugs have shown significant promise in treating neurodegenerative diseases.[19] For instance, Pramipexole, a 2-aminothiazole derivative, is a dopamine D2 agonist used in the treatment of Parkinson's disease.[4][6] Riluzole, another aminothiazole-based drug, is used to manage Lou Gehrig's disease.[6] More recent research has focused on thiazole derivatives as modulators of AMPA receptors and as antioxidants to protect against neuronal damage.[20][21]

Quantitative Efficacy of Thiazole Derivatives

The potency of thiazole compounds has been quantified across numerous studies. The following tables summarize key efficacy data for different therapeutic applications.

Table 3.1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Compound 40 | - | IC₅₀ | 0.00042 µM | [10] |

| Compound 29 | - | IC₅₀ | 0.05 µM | [10] |

| Compound 62 | - | IC₅₀ | 0.18 µM | [10] |

| Compound 1d | Multiple lines | IC₅₀ | Varies by line | [22] |

| Compound 4a | MCF-7 (Breast) | IC₅₀ | 82.30 µg/mL | [23] |

| Ethisterone-based | Multiple lines | GI₅₀ | Submicromolar |[24] |

Table 3.2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class/Derivative | Target Organism | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Derivative 40 | Staphylococcus aureus | MIC | 3.125 µg/mL | [6] |

| Nootkatone Derivatives | S. aureus, E. faecium | MIC | As low as 1.56 µg/mL | [24] |

| 2-Pyrazoline Hybrids | Pseudomonas aeruginosa | MIC | 15.625–31.25 µg/mL | [25] |

| 2-Pyrazoline Hybrids | Escherichia coli | MIC | 0.03–7.81 µg/mL | [12] |

| Imidazolyl Thiazole 4a | Bacillus sp., M. luteus | MIC | 1.95–3.91 µg/mL | |

Table 3.3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound | Target Enzyme | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| Compound 9b | COX-1 | IC₅₀ | 0.32 µM | [17] |

| Compound 9a | COX-1 | IC₅₀ | 0.42 µM | [17] |

| Compound 9b | COX-2 | IC₅₀ | 9.23 µM | [17] |

| Compound 9a | COX-2 | IC₅₀ | 10.71 µM | [17] |

| Chalcone Derivative 3c | Carrageenan Edema | Inhibition | 44% |[26] |

Methodologies and Protocols

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for preparing thiazole derivatives.[8] It involves the condensation reaction between an α-haloketone and a thioamide.

Biological Assays

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[23]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the thiazole derivative and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included. The plate is incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[22]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. thiazole-derivatives-in-medicinal-chemistry-recent-advancements-in-synthetic-strategies-structure-activity-relationship-and-pharmacological-outcomes - Ask this paper | Bohrium [bohrium.com]

- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. media.neliti.com [media.neliti.com]

- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]

- 18. laccei.org [laccei.org]

- 19. researchgate.net [researchgate.net]

- 20. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]

- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

The Rise of N-(thiazol-2-yl)-benzamide Analogs: A Technical Guide to a Versatile Scaffold

A deep dive into the discovery, synthesis, and therapeutic potential of N-(thiazol-2-yl)-benzamide analogs reveals a scaffold of significant interest in modern drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core findings, experimental methodologies, and future directions for this promising class of compounds.

The N-(thiazol-2-yl)-benzamide core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. From ion channels to enzymes, these analogs have shown potent and selective activities, paving the way for potential therapeutic interventions in areas such as neurological disorders, cancer, and metabolic diseases. This guide will summarize key quantitative data, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks.

Quantitative Analysis of Biological Activity

The biological evaluation of N-(thiazol-2-yl)-benzamide analogs has yielded a wealth of quantitative data, highlighting their potential as potent modulators of various biological targets. The following tables summarize the inhibitory and activation data from key studies.

Table 1: Antagonistic Activity at the Zinc-Activated Channel (ZAC)

A significant breakthrough in the exploration of N-(thiazol-2-yl)-benzamide analogs was their identification as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1][2] The lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, and its analogs have been extensively studied to elucidate their structure-activity relationship (SAR).

| Compound ID | Modifications to Phenyl Ring | Modifications to Thiazole Ring | IC50 (µM) at ZAC |

| 1 | 5-bromo-2-chloro | 4-methyl, 5-methyl ester | 1-3[1] |

| 2b | 2-chloro | 4-(tert-butyl) | Comparable to 3d[1] |

| 3a | - | 4-ethyl, 5-methyl ester | Inactive[1] |

| 3b | - | 4-methyl, 5-ethyl ester | Inactive[1] |

| 3c | - | 4-methyl | Weak activity[1] |

| 3d | - | 4-(tert-butyl) | Fairly potent[1] |

| 5a (TTFB) | 3-fluoro | 4-(tert-butyl) | 1-3[1] |

Table 2: Anticancer Activity of Quinoxaline-Containing Analogs

N-(thiazol-2-yl)-benzamide analogs incorporating a quinoxaline moiety have been investigated as potential DNA topoisomerase II inhibitors for cancer therapy.[3] The following compounds demonstrated promising activity against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 6d | MCF-7 (Breast) | Promising activity[3] |

| A549 (Lung) | Promising activity[3] | |

| HepG2 (Liver) | Promising activity[3] | |

| 6e | MCF-7 (Breast) | Promising activity[3] |

| A549 (Lung) | Promising activity[3] | |

| HepG2 (Liver) | Promising activity[3] | |

| 6i | MCF-7 (Breast) | 0.95 ± 0.063[3] |

| A549 (Lung) | 1.32 ± 0.16[3] | |

| HepG2 (Liver) | 1.24 ± 0.10[3] | |

| 6j | MCF-7 (Breast) | Promising activity[3] |

| A549 (Lung) | Promising activity[3] | |

| HepG2 (Liver) | Promising activity[3] | |

| 6m | MCF-7 (Breast) | Promising activity[3] |

| A549 (Lung) | Promising activity[3] | |

| HepG2 (Liver) | Promising activity[3] | |

| Etoposide (Standard) | MCF-7, A549, HepG2 | - |

Notably, compound 6i displayed greater activity than the standard drug etoposide against all three cell lines.[3] Furthermore, these potent compounds exhibited low cytotoxicity against a normal breast cell line (MCF-10A), with IC50 values above 85 µM.[3]

Table 3: Glucokinase (GK) Activation

Certain N-(thiazol-2-yl)-benzamide derivatives have been identified as glucokinase (GK) activators, which are of interest for the treatment of type 2 diabetes.[4]

| Compound ID | In Vitro GK Activation Fold |

| 1 | 1.48 - 1.83 |

| 2 | 1.48 - 1.83 |

| 5 | 1.48 - 1.83 |

| 8 | 1.48 - 1.83 |

Experimental Protocols

The discovery and evaluation of N-(thiazol-2-yl)-benzamide analogs have relied on a variety of robust experimental methodologies. The following sections detail the key protocols for their synthesis and biological characterization.

General Synthesis of N-(thiazol-2-yl)-benzamide Analogs

A common and efficient method for the synthesis of N-(thiazol-2-yl)-benzamide analogs involves the coupling of a substituted benzoic acid with a 2-aminothiazole derivative.

Protocol: Amide Coupling using DCC

-

Reactant Preparation: Dissolve the desired benzoic acid derivative and 2-aminothiazole derivative in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for a specified period (typically 12-24 hours).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(thiazol-2-yl)-benzamide analog.[5]

Biological Evaluation Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Activity

This technique is used to measure the ion flow across the cell membrane of Xenopus oocytes expressing the Zinc-Activated Channel (ZAC).[1][2]

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the ZAC.

-

Incubation: Incubate the oocytes for 2-5 days at 18 °C to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.

-

Compound Application: Perfuse the chamber with a buffer solution containing a known concentration of the agonist (e.g., Zn²⁺) to elicit a current. Subsequently, co-apply the agonist with the N-(thiazol-2-yl)-benzamide analog at various concentrations to determine its inhibitory effect.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-(thiazol-2-yl)-benzamide analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Frameworks

Graphical representations of signaling pathways and experimental workflows are crucial for understanding the complex interactions and processes involved in the study of N-(thiazol-2-yl)-benzamide analogs.

Caption: Proposed mechanism of N-(thiazol-2-yl)-benzamide analogs as allosteric antagonists of the Zinc-Activated Channel (ZAC).

Caption: General experimental workflow for the synthesis of N-(thiazol-2-yl)-benzamide analogs.

Caption: Hypothesized signaling pathway for the anticancer activity of quinoxaline-containing N-(thiazol-2-yl)-benzamide analogs.

References

- 1. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Rising Promise of 1,3-Thiazoles: An In-Depth Technical Guide to their In Vitro Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, 1,3-thiazole derivatives have emerged as a versatile and promising scaffold in the design of new antimicrobial drugs. Their derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the in vitro antimicrobial activity of 1,3-thiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action to aid in ongoing research and development efforts.

Quantitative Antimicrobial Activity of 1,3-Thiazole Derivatives

The antimicrobial efficacy of novel compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various 1,3-thiazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in recent literature.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected 1,3-Thiazole Derivatives

| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | Reference |

| Thiazolyl-2-Pyrazoline Hybrids | ||||||

| Compound 52 | 50 | - | - | - | 50 | [1][2] |

| Compound 53 | 50 | - | - | - | 50 | [1][2] |

| Quinoline-Thiazole Derivatives | ||||||

| Compound 97a | Potent | - | Potent | Potent | - | [3] |

| Compound 97b | Potent | - | Potent | Potent | - | [3] |

| Benzo[d]thiazole Derivatives | ||||||

| Compound 13 | 50-75 | - | 50-75 | - | - | [4][5] |

| Compound 14 | 50-75 | - | 50-75 | - | - | [4][5] |

| Thiazole-Based Heterocycles | ||||||

| Compound 43a | 16.1 µM | - | 16.1 µM | - | - | [6] |

| Compound 43c | - | 28.8 µM | - | - | - | [6] |

Note: "-" indicates data not reported in the cited sources. "Potent" indicates significant activity was reported without specific MIC values being easily extractable from the review. MIC values in µM were noted as reported in the source.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected 1,3-Thiazole Derivatives

| Compound/Derivative | C. albicans | A. niger | A. flavus | Reference |

| Thiazolyl-2-Pyrazoline Hybrids | ||||

| Compound 54 | 200 | - | - | [1][2] |

| Benzo[d]thiazole Derivatives | ||||

| Compound 13 | - | 50-75 | - | [4][5] |

| Compound 14 | - | 50-75 | - | [4][5] |

| Thiazole-Based Heterocycles | ||||

| Compound 43b | 16.2 µM | - | - | [6] |

| Compound 37c | 7.8-5.8 | - | - | [6] |

Note: "-" indicates data not reported in the cited sources. MIC values in µM were noted as reported in the source.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of 1,3-thiazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used for quantitative assessment of antimicrobial activity.[3]

-

Preparation of Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) for 18-24 hours at 37°C (for bacteria) or 28°C (for fungi).

-

A few colonies are suspended in sterile saline solution (0.85% NaCl).

-

The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

The 1,3-thiazole derivatives are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution.

-

Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

-

The standardized inoculum is added to each well.

-

Positive control wells (containing inoculum without the test compound) and negative control wells (containing medium only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.[1]

-

The plates are incubated for 18-24 hours at 37°C for bacteria, and 24-48 hours at 35°C for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[3]

-

Preparation of Plates:

-

A standardized microbial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of an appropriate agar plate using a sterile cotton swab.

-

The plates are allowed to dry for a few minutes.

-

-

Assay Procedure:

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the dissolved 1,3-thiazole derivative.

-

The discs are placed on the surface of the inoculated agar plates.

-

A disc with the solvent alone is used as a negative control, and discs with standard antibiotics serve as positive controls.

-

The plates are incubated for 18-24 hours at 37°C for bacteria and 24-48 hours for fungi.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.

-

Visualizing Experimental and Logical Frameworks

Diagrammatic representations of experimental workflows and potential mechanisms of action can facilitate a clearer understanding of the research process and the biological interactions of 1,3-thiazole derivatives.

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Caption: Putative Mechanisms of Antimicrobial Action of 1,3-Thiazole Derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The antimicrobial activity of 1,3-thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any fused heterocyclic systems.[1][7] For instance, the incorporation of quinoline moieties has been shown to enhance antibacterial activity.[3] Similarly, the development of benzannelated 1,3-thiazoles, or benzo[d]thiazoles, has led to improved in vitro antibacterial effects.[4][5]

The electron-withdrawing or electron-donating nature of substituents can play a crucial role in the molecule's ability to interact with microbial targets.[3] Molecular hybridization, which involves combining the thiazole scaffold with other known antimicrobial pharmacophores like pyrazoline, has also proven to be a successful strategy in developing novel derivatives with potent activity.[1][2]

In silico studies, such as molecular docking, have suggested that some thiazole derivatives may exert their antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for DNA replication in bacteria.[8][9] In fungi, the proposed mechanism often involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[8][9]

The continued exploration of the vast chemical space of 1,3-thiazole derivatives, guided by structure-activity relationship studies and in silico modeling, holds immense potential for the discovery of next-generation antimicrobial agents to combat the growing challenge of drug-resistant infections.

References

- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate via Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a substituted arylthiazole of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system. This protocol outlines a two-step process commencing with the synthesis of the key intermediate, ethyl 3-(2-bromoacetyl)benzoate, followed by its cyclocondensation with a thioformamide equivalent to yield the target compound. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The thiazole ring is a key pharmacophore in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazoles.[1] The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1] This protocol details the application of this versatile reaction to the synthesis of this compound, a compound with potential applications in the development of novel therapeutic agents.

Experimental Protocols

The synthesis of this compound is accomplished in two primary stages:

-

Synthesis of Ethyl 3-(2-bromoacetyl)benzoate (Intermediate)

-

Hantzsch Thiazole Synthesis of this compound

Protocol 1: Synthesis of Ethyl 3-(2-bromoacetyl)benzoate

This procedure outlines the alpha-bromination of ethyl 3-acetylbenzoate.

Materials and Reagents:

-

Ethyl 3-acetylbenzoate

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 3-acetylbenzoate (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-Toluenesulfonic acid (0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Table 1: Reagents and Conditions for the Synthesis of Ethyl 3-(2-bromoacetyl)benzoate

| Reagent/Parameter | Molar Ratio/Value |

| Ethyl 3-acetylbenzoate | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| p-Toluenesulfonic acid (p-TsOH) | 0.1 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC |

Protocol 2: Hantzsch Thiazole Synthesis of this compound

This protocol describes the cyclocondensation of the α-bromoketone intermediate with a thioformamide equivalent generated in situ from formamide and Lawesson's reagent.

Materials and Reagents:

-

Ethyl 3-(2-bromoacetyl)benzoate

-

Formamide

-

Lawesson's Reagent

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) and formamide (2 equivalents) in toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 2: Reagents and Conditions for the Hantzsch Thiazole Synthesis

| Reagent/Parameter | Molar Ratio/Value |

| Ethyl 3-(2-bromoacetyl)benzoate | 1.0 eq |

| Formamide | 2.0 eq |

| Lawesson's Reagent | 0.5 eq |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | Monitored by TLC |

Characterization Data (Predicted)

Table 3: Predicted Characterization Data for this compound

| Analysis | Predicted Data |

| Molecular Formula | C₁₂H₁₁NO₂S[2] |

| Molecular Weight | 233.29 g/mol [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (s, 1H, Ar-H), 8.20 (d, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 7.90 (d, 1H, Thiazole-H), 7.55 (t, 1H, Ar-H), 7.35 (d, 1H, Thiazole-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 166.0 (Thiazole C2), 144.0 (Thiazole C4), 135.0 (Ar-C), 132.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.0 (Ar-C), 120.0 (Thiazole C5), 61.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ester) |

| Mass Spectrum (EI) | m/z (%): 233 (M⁺), 205, 188, 160, 134 |

Visualized Workflow

Caption: Synthetic workflow for this compound.

Application Notes

-

Medicinal Chemistry: Arylthiazole derivatives are of significant interest in drug discovery. The synthesized compound can serve as a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Materials Science: Thiazole-containing organic molecules can exhibit interesting photophysical properties. This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

-

Chemical Biology: As a potential small molecule modulator of biological pathways, this compound could be used in screening assays to identify new protein targets or to study cellular processes.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Lawesson's Reagent has a strong, unpleasant odor and is toxic. Handle it exclusively in a fume hood.

-

Organic solvents are flammable. Avoid open flames and use appropriate heating methods.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Greener Synthesis Techniques for Benzothiazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthetic methods for these valuable compounds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and health concerns.[3] The principles of green chemistry offer a transformative approach to mitigate these issues by promoting the use of safer chemicals, reducing waste, and minimizing energy consumption.[1] This document provides detailed application notes and protocols for various greener synthesis techniques for benzothiazole derivatives, aimed at facilitating their adoption in research and development.

Greener Synthetic Approaches: An Overview

Several innovative and eco-friendly strategies have been developed for the synthesis of benzothiazoles. These methods prioritize the use of benign solvents, reusable catalysts, and energy-efficient technologies. Key greener approaches include:

-

Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[1][4][5][6][7][8][9][10]

-

Ultrasound-Assisted Synthesis: Employs ultrasonic cavitation to enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating.[11][12][13][14][15]

-

Green Catalysis: Involves the use of environmentally benign and reusable catalysts, such as heterogeneous catalysts and biocatalysts, to promote efficient transformations.[13][16][17][18]

-

Benign Solvents: Replaces hazardous organic solvents with greener alternatives like water, glycerol, and ethanol.[19][20][21][22]

-

Mechanochemical Synthesis: A solvent-free method that uses mechanical force (grinding) to initiate chemical reactions, offering high efficiency and minimal waste.[23][24][25]

-

Visible Light-Induced Synthesis: A metal-free approach that utilizes visible light and a photocatalyst to drive the reaction, representing a sustainable and mild synthetic route.[26]

Comparative Data of Greener Synthesis Techniques

The following table summarizes quantitative data from various greener synthesis methods for benzothiazole derivatives, allowing for a direct comparison of their efficiency and environmental impact.

| Method | Catalyst | Solvent | Reactants | Time | Yield (%) | Reference |

| Microwave-Assisted | Phase Transfer Catalyst (Triton-B) | Water | 2-Aminothiophenol, Chlorobenzonitrile | 10 min | 94 | [5] |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | - | 2-Aminothiophenols, Aldehydes | - | Good to Excellent | [8] | |

| None | Glycerol | 2-Aminothiophenol, Aldehydes | - | - | [10] | |

| Ultrasound-Assisted | Sulfated tungstate | Solvent-free | 2-Aminothiophenol, Aldehydes | - | Excellent | [13] |

| None | Solvent-free | 2-Aminothiophenol, Benzaldehydes | 20 min | 65-83 | [14] | |

| Copper Sulfate | Water/Glycerol | Aromatic amine, Potassium isopropyl xanthate | - | High | ||

| Green Catalysis | SnP₂O₇ | - | 2-Aminothiophenol, Aromatic aldehydes | 8-35 min | 87-95 | [16][18] |

| H₂O₂/HCl | Ethanol | 2-Aminothiophenol, Aldehydes | 1 h | - | [16][18] | |

| NH₄Cl | Methanol-water | 2-Aminothiophenol, Benzaldehyde | 1 h | High | [16][18] | |

| Vitreoscilla hemoglobin (VHb) | Water | - | - | up to 97 | [17] | |

| Green Solvents | None | Glycerol | 2-Aminothiophenols, Aromatic aldehydes | 0.5-5 h | up to 92 | [20] |

| None | Water | Isothiocyanates, 2-Aminothiophenols | - | Good | [19][21] | |

| Mechanochemical | None | Solvent-free | Aromatic aldehydes, o-Aminothiophenol | - | High | [25] |

| Stainless-steel balls | Solvent-free | α-Keto acids, 2-Aminothiophenol | - | Moderate to Good | [24] | |

| Visible Light-Induced | Graphitic carbon nitride (g-C₃N₄) | - | 2-Aminothiophenol derivatives, Aromatic aldehydes | - | 89-97 | [26] |

Experimental Protocols

This section provides detailed methodologies for key greener synthesis experiments.

Protocol 1: Microwave-Assisted Synthesis using a Phase Transfer Catalyst in Water[5]

Objective: To synthesize 2-(2-Chlorophenyl)-benzothiazole using microwave irradiation and a phase transfer catalyst in an aqueous medium.

Materials:

-

2-Aminothiophenol

-

2-Chlorobenzonitrile

-

Triton-B (Phase Transfer Catalyst)

-

Water

-

Microwave reactor (e.g., CEM Discover 2.0)

-

Thin Layer Chromatography (TLC) supplies (silica gel, 5% ethyl acetate in n-hexane)

-

Standard laboratory glassware

Procedure:

-

In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol) and 2-chlorobenzonitrile (1.0 mmol).

-

Add Triton-B (2.0 mmol, 0.35 mL) and water (1.0 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 25 W and 50 °C for 10 minutes.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water (5 mL) to the mixture.

-

Collect the solid product by filtration.

-

Wash the product with water and dry to obtain 2-(2-Chlorophenyl)-benzothiazole.

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis[15]

Objective: To synthesize benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes under solvent- and catalyst-free conditions using ultrasound irradiation.

Materials:

-

2-Aminothiophenol

-

Substituted benzaldehyde derivatives

-

Ultrasonic probe

-

Standard laboratory glassware

Procedure:

-

In a suitable glass vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).

-

Irradiate the mixture directly with an ultrasonic probe for 20 minutes at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the resulting solid product is collected.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure benzothiazole derivative.

Protocol 3: Green Catalysis using SnP₂O₇[17][19]

Objective: To synthesize benzothiazole derivatives via the condensation of 2-aminothiophenol with aromatic aldehydes using a reusable heterogeneous catalyst, SnP₂O₇.

Materials:

-

2-Aminothiophenol

-

Various aromatic aldehydes

-

Tin(IV) pyrophosphate (SnP₂O₇) catalyst

-

Standard laboratory glassware for heating and filtration

Procedure:

-

In a round-bottom flask, mix 2-aminothiophenol, an aromatic aldehyde, and a catalytic amount of SnP₂O₇.

-

Heat the reaction mixture under the optimized conditions (specific temperature and time, typically ranging from 8-35 minutes).

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture.

-

Isolate the product by filtration.

-

The SnP₂O₇ catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.

Protocol 4: Synthesis in a Green Solvent (Glycerol)[21]

Objective: To synthesize 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes in glycerol as a green and recyclable solvent.

Materials:

-

2-Aminothiophenol or its derivatives

-

Aromatic aldehydes

-

Glycerol

-

Standard laboratory glassware

Procedure:

-

In a flask, combine the 2-aminothiophenol derivative (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL).

-

Heat the mixture until a clear solution is obtained.

-

Allow the reaction to proceed at room temperature for a specified time (0.5–5 hours), monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Collect the resulting solid product by filtration.

-

Dry the product and recrystallize from ethanol to obtain the pure 2-arylbenzothiazole.

Visualizations

The following diagrams illustrate the general workflow and a key reaction pathway in the greener synthesis of benzothiazole derivatives.

Caption: General workflow for the greener synthesis of benzothiazole derivatives.

Caption: Key reaction pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde.

References

- 1. airo.co.in [airo.co.in]

- 2. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]